molecular formula C8H5BrIN B6201152 3-bromo-2-iodo-5-methylbenzonitrile CAS No. 2167475-85-4

3-bromo-2-iodo-5-methylbenzonitrile

Cat. No. B6201152
M. Wt: 321.9
InChI Key:
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Description

3-Bromo-2-iodo-5-methylbenzonitrile (BIMB) is an organic compound that has recently gained attention in the scientific community due to its unique properties. BIMB is an aromatic nitrile with a bromine atom and an iodine atom attached to the benzene ring. It is a colorless, crystalline solid that is soluble in most organic solvents. BIMB has a wide range of applications in the field of organic synthesis, and its potential for use in scientific research is just beginning to be explored.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-2-iodo-5-methylbenzonitrile involves the bromination and iodination of 5-methylbenzonitrile.

Starting Materials
5-methylbenzonitrile, bromine, iodine, sodium hydroxide, acetic acid, sulfuric acid, wate

Reaction
Step 1: Dissolve 5-methylbenzonitrile in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 30 minutes., Step 2: Add sodium hydroxide solution to the reaction mixture to neutralize the excess bromine. Extract the product with ether and wash the organic layer with water., Step 3: Dissolve the product obtained in Step 2 in acetic acid and add iodine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 30 minutes., Step 4: Add sodium hydroxide solution to the reaction mixture to neutralize the excess iodine. Extract the product with ether and wash the organic layer with water., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-bromo-2-iodo-5-methylbenzonitrile as a yellow solid.

Scientific Research Applications

3-bromo-2-iodo-5-methylbenzonitrile has potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a tool in the study of biochemical processes. Additionally, 3-bromo-2-iodo-5-methylbenzonitrile has been used as a fluorescent label in the study of proteins, as well as a fluorescent tag in the study of DNA.

Mechanism Of Action

The mechanism of action of 3-bromo-2-iodo-5-methylbenzonitrile is not fully understood. It is believed that the bromine and iodine atoms interact with the benzene ring to form a cyclic structure, which then binds to other molecules. This binding is thought to be responsible for the unique properties of 3-bromo-2-iodo-5-methylbenzonitrile, such as its fluorescence and its ability to act as a catalyst in certain reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-bromo-2-iodo-5-methylbenzonitrile are not well understood. It is known that 3-bromo-2-iodo-5-methylbenzonitrile has a low toxicity profile and does not cause any adverse effects when used at recommended concentrations. Additionally, 3-bromo-2-iodo-5-methylbenzonitrile has been shown to have antioxidant properties, which may be beneficial in certain medical applications.

Advantages And Limitations For Lab Experiments

3-bromo-2-iodo-5-methylbenzonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity profile. Additionally, 3-bromo-2-iodo-5-methylbenzonitrile is highly soluble in most organic solvents, which makes it easy to work with in a laboratory setting. However, 3-bromo-2-iodo-5-methylbenzonitrile has some limitations as well. It is not very stable in the presence of light or heat, and can easily be degraded by air or water.

Future Directions

The potential future directions for 3-bromo-2-iodo-5-methylbenzonitrile are numerous. 3-bromo-2-iodo-5-methylbenzonitrile could be used as a fluorescent label for proteins, as a fluorescent tag for DNA, or as a reagent in organic synthesis. Additionally, 3-bromo-2-iodo-5-methylbenzonitrile could be used to study biochemical processes, or to develop new pharmaceuticals. Finally, 3-bromo-2-iodo-5-methylbenzonitrile could be used as an antioxidant for medical applications, or as a catalyst in industrial processes.

properties

CAS RN

2167475-85-4

Product Name

3-bromo-2-iodo-5-methylbenzonitrile

Molecular Formula

C8H5BrIN

Molecular Weight

321.9

Purity

95

Origin of Product

United States

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